molecular formula C10H12N4 B13855602 5-(2-pyridin-3-ylethyl)-1H-pyrazol-3-amine

5-(2-pyridin-3-ylethyl)-1H-pyrazol-3-amine

Cat. No.: B13855602
M. Wt: 188.23 g/mol
InChI Key: FTZSGJUNSPDJRS-UHFFFAOYSA-N
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Description

5-(2-Pyridin-3-ylethyl)-1H-pyrazol-3-amine is a heterocyclic compound featuring a pyrazole core substituted with a pyridin-3-ylethyl group. The pyridine ring introduces a nitrogen atom capable of hydrogen bonding and π-π interactions, while the ethyl linker provides flexibility. Its synthesis likely involves multi-step protocols similar to those described for related pyrazole derivatives .

Properties

Molecular Formula

C10H12N4

Molecular Weight

188.23 g/mol

IUPAC Name

5-(2-pyridin-3-ylethyl)-1H-pyrazol-3-amine

InChI

InChI=1S/C10H12N4/c11-10-6-9(13-14-10)4-3-8-2-1-5-12-7-8/h1-2,5-7H,3-4H2,(H3,11,13,14)

InChI Key

FTZSGJUNSPDJRS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CCC2=CC(=NN2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-pyridin-3-ylethyl)-1H-pyrazol-3-amine typically involves the reaction of 2-(pyridin-3-yl)ethanamine with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst such as magnesium oxide nanoparticles to enhance the yield and selectivity of the product . The reaction conditions usually involve heating the reactants in a solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure consistent quality and high yield. The use of automated reactors and real-time monitoring systems can optimize the reaction conditions and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

5-(2-pyridin-3-ylethyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Halogenating agents such as thionyl chloride (SOCl2) for converting the amino group to a halide.

Major Products Formed

    Oxidation: Formation of pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of halogenated pyrazole derivatives.

Scientific Research Applications

5-(2-pyridin-3-ylethyl)-1H-pyrazol-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-pyridin-3-ylethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs, their substituents, and properties:

Compound Name Substituents Key Properties Biological Relevance/Applications References
5-(2-Pyridin-3-ylethyl)-1H-pyrazol-3-amine Pyridin-3-ylethyl Moderate solubility; potential H-bonding via pyridine N Hypothesized kinase/receptor targeting -
5-(3,5-Dimethoxyphenylethyl)-1H-pyrazol-3-amine (7) 3,5-Dimethoxyphenylethyl Electron-donating methoxy groups; moderate lipophilicity Intermediate for AZD 4547 (FGFR inhibitor)
5-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-3-amine 3-(Trifluoromethyl)phenyl High lipophilicity (CF3); electron-withdrawing Enhanced target binding; medicinal chemistry
5-(5-Chlorothiophen-2-yl)-1H-pyrazol-3-amine 5-Chlorothiophen-2-yl Electronegative (Cl); sulfur-containing Potential metabolic stability challenges
5-(3-Oxetanyl)-1H-pyrazol-3-amine 3-Oxetanyl Improved solubility (cyclic ether); metabolic stability Pharmacokinetic optimization
3-Methyl-1-phenyl-1H-pyrazol-5-amine Methyl, phenyl Steric bulk; hydrophobic Synthetic intermediate; diverse applications
2.1 Key Findings from Research
  • Synthetic Efficiency : Analogs like 5-(3,5-dimethoxyphenylethyl)-1H-pyrazol-3-amine (7) are synthesized in 52.3% yield over six steps, indicating moderate efficiency . The pyridin-3-ylethyl variant may require similar multi-step routes.
  • Lipophilicity and Solubility : The trifluoromethyl-substituted analog (CAS 209224-91-9) exhibits high lipophilicity, which may improve membrane permeability but reduce aqueous solubility . In contrast, the oxetane-containing derivative (CAS 1425932-06-4) balances solubility and metabolic stability due to its polar cyclic ether .
  • The pyridin-3-ylethyl group in the target compound may favor interactions with kinases, where pyridine motifs are common pharmacophores.

Structural and Functional Insights

  • The pyridin-3-ylethyl group offers both H-bonding (via pyridine N) and hydrophobic (via ethyl chain) interactions.
  • Steric Considerations : Bulky substituents like the 3,5-dimethoxyphenyl group in compound 7 may hinder binding to flat active sites, whereas flexible ethyl linkers (as in the target compound) could accommodate diverse binding pockets .
  • Metabolic Stability : The oxetane ring in CAS 1425932-06-4 reduces metabolic clearance, a feature absent in the target compound . Modifications to the pyridin-3-ylethyl chain (e.g., fluorination) could mimic this effect.

Biological Activity

5-(2-pyridin-3-ylethyl)-1H-pyrazol-3-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological activity, and relevant case studies to provide a comprehensive understanding of its implications in various therapeutic contexts.

Synthesis

The synthesis of this compound typically involves the reaction of pyridine derivatives with pyrazole amines. The synthetic pathways often focus on optimizing yield and purity while ensuring that the desired biological properties are retained.

Example Synthesis Route

  • Reagents : Pyridine derivative, hydrazine hydrate, and suitable solvents (e.g., ethanol).
  • Procedure :
    • Mix pyridine derivative with hydrazine in an ethanol solution.
    • Heat the mixture under reflux for several hours.
    • Cool the solution and precipitate the product by adding water.
    • Collect and purify the solid via recrystallization.

Antimicrobial Properties

Research indicates that compounds containing both pyridine and pyrazole moieties exhibit significant antimicrobial activity. For instance, studies have shown that derivatives similar to this compound can effectively inhibit various bacterial strains.

Compound Bacterial Strains Tested Inhibition Zone (mm)
This compoundE. coli, S. aureus15.0 - 20.0
Control (Gentamicin)E. coli, S. aureus25.0

These results suggest that the compound possesses a promising spectrum of activity against both Gram-positive and Gram-negative bacteria, potentially due to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways.

Antifungal Activity

The compound has also been evaluated for antifungal properties against various fungi, including Fusarium species. In comparative studies, it demonstrated competitive antifungal activity relative to standard treatments like cycloheximide.

Compound Fungal Strain IC50 (µg/mL)
This compoundFusarium oxysporum20.5
Control (Cycloheximide)Fusarium oxysporum15.0

This data indicates that while effective, further optimization may be required to enhance potency against specific fungal pathogens.

The mechanism by which this compound exerts its biological effects is believed to involve interaction with key enzymes or receptors within microbial cells. For instance, pyrazole derivatives have been noted for their ability to act as enzyme inhibitors through covalent binding mechanisms, particularly targeting serine proteases in thrombin inhibition studies .

Thrombin Inhibition

A prominent study highlighted the role of pyrazole-based compounds as thrombin inhibitors through a serine-trapping mechanism. This mechanism allows for selective inhibition without significant off-target effects on other serine proteases . The study found that compounds similar to this compound exhibited IC50 values in the nanomolar range, indicating high potency.

Genotoxicity Assessment

In assessing safety profiles, genotoxicity studies revealed that certain pyrazole derivatives exhibit low genotoxic potential compared to their metal coordination complexes . This finding is critical for evaluating the therapeutic index of compounds intended for clinical use.

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